N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide

CAS No.: 932186-53-3

Cat. No.: VC2381689

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932186-53-3 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | N-(3-formyl-2,5-dimethylpyrrol-1-yl)acetamide |

| Standard InChI | InChI=1S/C9H12N2O2/c1-6-4-9(5-12)7(2)11(6)10-8(3)13/h4-5H,1-3H3,(H,10,13) |

| Standard InChI Key | MSFJUGZYTYMJBO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N1NC(=O)C)C)C=O |

| Canonical SMILES | CC1=CC(=C(N1NC(=O)C)C)C=O |

Introduction

Chemical Structure and Identification

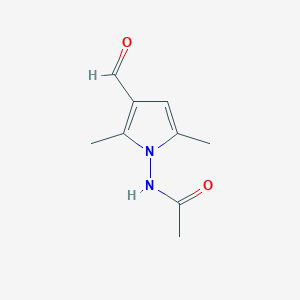

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide features a pyrrole core with specific functional group substitutions that contribute to its unique chemical behavior. The compound incorporates an acetamide group directly attached to the nitrogen of the pyrrole ring, alongside formyl and dimethyl substituents positioned strategically on the heterocyclic structure.

Identification Parameters

The compound is characterized by several key identification parameters that distinguish it from related pyrrole derivatives:

| Parameter | Value |

|---|---|

| CAS Number | 932186-53-3 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20400 g/mol |

| Density | 1.152 g/cm³ |

| LogP | 1.08040 |

| PSA | 51.10000 |

| Index of Refraction | 1.548 |

The chemical structure features a 2,5-dimethyl-substituted pyrrole ring with a formyl group at the 3-position and an acetamide moiety directly attached to the nitrogen atom. This structural arrangement contributes significantly to its reactivity profile and potential applications .

Structural Representation

The compound can be represented by various chemical notations, facilitating its identification and structural analysis in chemical databases:

| Representation Type | Value |

|---|---|

| SMILES | O=CC=1C=C(N(C1C)NC(=O)C)C |

| InChI Key | Associated with CAS 932186-53-3 |

Physicochemical Properties

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide exhibits distinctive physicochemical properties attributable to its unique functional groups, which influence its behavior in various chemical environments and biological systems.

Solubility and Polarity

The compound demonstrates moderate solubility characteristics typical of molecules containing both polar and non-polar domains. The acetamide functional group contributes to hydrogen bonding capabilities, enhancing solubility in polar solvents, while the pyrrole ring and methyl substituents provide hydrophobic interactions .

Reactivity Profile

The compound's reactivity is primarily determined by its functional groups:

-

The formyl group at the 3-position of the pyrrole ring serves as an electrophilic center, making it susceptible to nucleophilic addition reactions and potentially useful in condensation reactions.

-

The acetamide moiety exhibits typical amide reactivity, including potential for hydrolysis under acidic or basic conditions, and participation in transamidation reactions under appropriate catalytic conditions.

-

The pyrrole ring system, with its aromatic character, can engage in various electrophilic substitution reactions, though the presence of existing substituents directs the regioselectivity of such reactions .

Applications in Research and Development

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide has emerged as a valuable compound in various research domains, particularly in pharmaceutical development and organic synthesis.

Pharmaceutical Applications

The compound demonstrates significant potential in pharmaceutical research and development:

-

Serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders. The pyrrole scaffold is present in numerous pharmacologically active compounds, and the functional group arrangement in this molecule provides versatile reactive sites for further derivatization .

-

The structural features of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide potentially confer properties relevant to drug development, including defined hydrogen-bonding capabilities and a balanced hydrophilic-lipophilic profile, which can influence pharmacokinetic parameters.

Organic Synthesis Applications

In the realm of organic synthesis, the compound offers several advantages:

-

Functions as a building block for more complex heterocyclic systems, leveraging the reactivity of the formyl group for condensation reactions and the amide functionality for further transformations.

-

Potential utility in developing new synthetic methodologies, particularly those involving selective functionalization of heterocyclic systems.

Structure-Activity Relationships

Understanding the structure-activity relationships of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide and related compounds provides valuable insights into their potential biological activities and synthetic utility.

Key Structural Features

Several structural elements contribute to the compound's properties and potential applications:

-

The pyrrole ring system provides a scaffold common to numerous bioactive molecules, including natural products and pharmaceuticals.

-

The formyl group at the 3-position introduces a reactive site for further derivatization through condensation reactions, enabling the generation of more complex structures.

-

The acetamide functionality potentially contributes to binding interactions with biological targets through hydrogen bonding capabilities.

-

The dimethyl substitution pattern affects the electronic properties of the pyrrole ring, potentially influencing reactivity and interaction with biological systems .

Comparative Analysis

To better understand the position of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide within the broader context of related compounds, a comparative analysis is instructive.

Comparison with Related Compounds

This comparison highlights how subtle structural differences can potentially influence the physicochemical properties and biological activities of these related compounds. The ethyl linker in Aloracetam (CAS 119610-26-3) introduces greater conformational flexibility compared to the more constrained structure of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide (CAS 932186-53-3) .

Future Research Directions

Several promising avenues for future research on N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide include:

-

Comprehensive evaluation of its pharmacological properties, including potential neurological activities given its structural similarities to known neuroactive compounds.

-

Development of optimized synthetic routes for larger-scale production, enabling more extensive exploration of its applications.

-

Investigation of structure-activity relationships through the preparation and testing of derivatives with modified substituents on the pyrrole ring or variations in the amide functionality.

-

Exploration of its potential as a building block for more complex heterocyclic systems with applications in materials science and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume